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Compound of Interest

Compound Name: ALB-127158(a)

Cat. No.: B605276 Get Quote

Technical Support Center: ALB-127158(a)
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with ALB-
127158(a), a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor

1 (MCHR1).

Frequently Asked Questions (FAQs)
Q1: What is ALB-127158(a) and what is its primary mechanism of action?

A1: ALB-127158(a) is a potent and selective small molecule antagonist of the Melanin-

Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor

(GPCR) primarily expressed in the brain that plays a role in regulating energy homeostasis,

appetite, and other physiological processes. ALB-127158(a) exerts its effects by binding to

MCHR1 and preventing the endogenous ligand, melanin-concentrating hormone (MCH), from

activating the receptor and its downstream signaling pathways.

Q2: What are the potential therapeutic applications of ALB-127158(a)?

A2: ALB-127158(a) was primarily investigated as a potential treatment for obesity. By blocking

the orexigenic (appetite-stimulating) effects of MCH, MCHR1 antagonists like ALB-127158(a)
were developed with the aim of reducing food intake and promoting weight loss.
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Q3: What is the selectivity profile of ALB-127158(a)?

A3: ALB-127158(a) has been reported to be a selective MCHR1 antagonist with high affinity for

the MCHR1 receptor. It has shown good selectivity over a range of other GPCRs, ion channels,

and transporters.[1]

Q4: What is the known pharmacokinetic profile of ALB-127158(a)?

A4: Following oral administration, ALB-127158(a) is rapidly absorbed, with the time to reach

maximum plasma concentration (t-max) being between 1 and 3 hours in lean and

overweight/obese subjects.[1] The mean half-life (t1/2) after a single dose is approximately 18

to 21 hours.[1] Steady-state plasma concentrations are typically reached within 6 to 8 days of

repeated dosing.[1]

Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their

experiments with ALB-127158(a).

In Vitro Assay Troubleshooting
Issue 1: Inconsistent or lack of antagonist activity in cell-based assays.

Possible Cause 1: Suboptimal Cell Culture Conditions.

Troubleshooting Tip: Ensure that the cells expressing MCHR1 are healthy and in a

logarithmic growth phase. Passage the cells regularly and avoid over-confluency, which

can alter receptor expression and signaling.

Possible Cause 2: Incorrect Assay Buffer Composition.

Troubleshooting Tip: The composition of the assay buffer can significantly impact ligand

binding and receptor function. Ensure the buffer has the correct pH, ionic strength, and

contains necessary components like divalent cations.

Possible Cause 3: Low Receptor Expression Levels.
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Troubleshooting Tip: Verify the expression level of MCHR1 in your cell line using

techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using

a cell line with higher receptor density or generating a new stable cell line.

Possible Cause 4: Agonist Concentration Too High.

Troubleshooting Tip: When performing antagonist assays, use an agonist (MCH)

concentration that elicits a submaximal response (e.g., EC80). An excessively high agonist

concentration can make it difficult to observe competitive antagonism.

Issue 2: High background signal or assay interference.

Possible Cause 1: Compound Precipitation.

Troubleshooting Tip: ALB-127158(a) may have limited solubility in aqueous solutions.

Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the

final concentration of the solvent in the assay is low (typically <0.5%) and consistent

across all wells. Visually inspect for any signs of precipitation.

Possible Cause 2: Non-specific Binding.

Troubleshooting Tip: To assess non-specific binding, include a control with a high

concentration of an unlabeled MCHR1 ligand. This will help differentiate between specific

binding to the receptor and binding to other components of the assay system.

Drug Interaction and Off-Target Effects Troubleshooting
Issue 3: Unexpected potentiation or inhibition of other compounds in co-incubation studies.

Possible Cause 1: Interaction with Cytochrome P450 (CYP) Enzymes.

Background: Some MCHR1 antagonists have been shown to induce or inhibit CYP

enzymes. For example, the MCHR1 antagonist NGD-4715 was found to induce CYP3A4,

a key enzyme in drug metabolism.[2] This can lead to altered metabolism of co-

administered compounds that are substrates of CYP3A4.

Troubleshooting Tip: If you observe unexpected interactions, consider the possibility of

CYP-mediated effects. It is advisable to perform in vitro CYP inhibition and induction
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assays with ALB-127158(a) to understand its potential for drug-drug interactions.

Issue 4: Unexplained cellular toxicity or off-target effects.

Possible Cause 1: hERG Channel Inhibition.

Background: A known liability for some classes of MCHR1 antagonists is off-target binding

to the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to

cardiotoxicity.

Troubleshooting Tip: If you observe unexpected cytotoxicity, especially in cardiac cell lines,

it is crucial to assess the potential for hERG channel inhibition. This can be evaluated

using specific in vitro assays, such as patch-clamp electrophysiology.

Data Presentation
Table 1: In Vitro and In Vivo Activity of ALB-127158(a)

Parameter Species/System Value Reference

Binding Affinity (Ki) Human MCHR1 7 nM [1]

In Vivo Efficacy
Diet-induced obese

mice

Significant decrease

in body weight and

food intake at 5-15

mg/kg, twice daily

[1]

In Vivo Efficacy High-fat diet fed rats

Significant weight loss

and food reduction at

doses as low as 1.25

mg/kg, orally

[1]

Experimental Protocols
Protocol 1: In Vitro MCHR1 Antagonist Functional Assay
(Calcium Mobilization)
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This protocol describes a method to assess the antagonist activity of ALB-127158(a) by

measuring its ability to inhibit MCH-induced calcium mobilization in cells expressing MCHR1.

Materials:

HEK293 cells stably expressing human MCHR1

Cell culture medium (e.g., DMEM with 10% FBS)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Pluronic F-127

Melanin-concentrating hormone (MCH)

ALB-127158(a)

384-well black, clear-bottom microplates

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

Cell Plating: Seed the MCHR1-expressing HEK293 cells into 384-well plates at a density that

will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a

humidified 5% CO2 incubator.

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-

4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

Incubate the plates for 1 hour at 37°C.

Compound Preparation: Prepare a serial dilution of ALB-127158(a) in assay buffer at 4x the

final desired concentrations. Also, prepare a 4x solution of MCH at its EC80 concentration in
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assay buffer.

Assay:

Wash the cells with assay buffer to remove excess dye.

Add the ALB-127158(a) dilutions to the appropriate wells.

Incubate for 15-30 minutes at room temperature.

Place the plate in the FLIPR instrument.

Initiate the reading and add the MCH solution to all wells.

Measure the change in fluorescence over time.

Data Analysis: Determine the IC50 value of ALB-127158(a) by plotting the inhibition of the

MCH-induced calcium response against the concentration of the antagonist.

Visualizations
MCHR1 Signaling Pathway
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Experimental Workflow for In Vitro Synergy Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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